4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate
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Overview
Description
4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate, typically involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for the condensation of thioglycolic acid derivatives .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of halogenated or nitro-thiophene derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thiophene derivatives, including 4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate, have a wide range of scientific research applications. They are utilized in medicinal chemistry for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, which are used in dental anesthetics . Others exhibit anticancer properties by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds such as indole and pyrrole derivatives. While indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities , thiophene derivatives are unique in their applications in material science and industrial chemistry . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic .
Properties
Molecular Formula |
C17H17NO5S2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H17NO5S2/c1-4-23-16(20)13-10(2)14(17(21)22-3)25-15(13)18-12(19)8-7-11-6-5-9-24-11/h5-9H,4H2,1-3H3,(H,18,19)/b8-7+ |
InChI Key |
JHKOVHJIBYNJID-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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